molecular formula C17H13N3O3 B2719059 N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide CAS No. 946260-13-5

N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B2719059
CAS No.: 946260-13-5
M. Wt: 307.309
InChI Key: HLXRNKHNCBQZBV-UHFFFAOYSA-N
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Description

    Reagents: Hydroxylamine hydrochloride, sodium acetate

    Conditions: Mild heating

    Reaction: Hydroxylation of quinoline ring

Industrial Production Methods

For industrial-scale production, the synthesis of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide is optimized for cost-effectiveness and scalability. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions are carefully controlled to minimize by-products and maximize yield.

Mechanism of Action

Target of Action

The primary target of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide Similar compounds have been evaluated for their inhibitory effects on certain cell lines .

Mode of Action

The exact mode of action of This compound It’s worth noting that the compound’s interaction with its targets could result in changes at the molecular level, affecting the function and behavior of the cells .

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s plausible that the compound could interact with various biochemical pathways, leading to downstream effects that influence cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would play a crucial role in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound It’s plausible that the compound could induce changes at the molecular and cellular levels, potentially influencing cell function and behavior .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the carbamoylphenyl group and the hydroxy group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.

  • Step 1: Synthesis of Quinoline Core

      Reagents: Aniline, glycerol, sulfuric acid

      Conditions: Heating under reflux

      Reaction: Formation of quinoline through the Skraup synthesis

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions

    Reduction: Lithium aluminum hydride, anhydrous conditions

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives

    Reduction: Formation of N-(4-aminophenyl)-4-hydroxyquinoline-3-carboxamide

    Substitution: Formation of nitro or halogenated quinoline derivatives

Scientific Research Applications

N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Comparison with Similar Compounds

N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide can be compared with other similar compounds, such as:

    4-hydroxyquinoline-3-carboxamide: Lacks the carbamoylphenyl group, resulting in different chemical properties and biological activities.

    N-(4-carbamoylphenyl)-quinoline-3-carboxamide:

    4-hydroxyquinoline-3-carboxylic acid: Lacks the carbamoylphenyl group and has different solubility and stability properties.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-16(22)10-5-7-11(8-6-10)20-17(23)13-9-19-14-4-2-1-3-12(14)15(13)21/h1-9H,(H2,18,22)(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXRNKHNCBQZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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